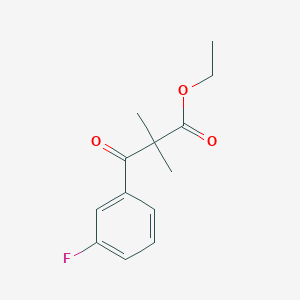

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

CAS No.:

Cat. No.: VC20188720

Molecular Formula: C13H15FO3

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15FO3 |

|---|---|

| Molecular Weight | 238.25 g/mol |

| IUPAC Name | ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

| Standard InChI | InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3 |

| Standard InChI Key | OBBAKBDEROIOJK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, reflects its three key structural components:

-

Ethyl ester group: A -COOEt moiety at position 1.

-

Dimethyl-substituted β-keto group: A 2,2-dimethyl-3-oxopropanoate backbone, which enhances steric hindrance and influences reactivity.

-

3-Fluorophenyl ring: A fluorine atom at the meta position of the aromatic ring, which modulates electronic effects and bioavailability .

The Standard InChIKey (OBBAKBDEROI) and SMILES (CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F) provide unambiguous representations of its connectivity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 238.25 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 (calculated) |

The absence of experimental boiling and melting points in literature suggests further characterization is needed. Comparative analysis with analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate (MW 210.20 g/mol, b.p. 280°C) highlights the impact of dimethyl substitution on volatility .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Formation of the β-keto ester backbone: Reaction of 3-fluorobenzoic acid derivatives with ethyl malonate under basic conditions . For example, magnesium chloride and triethylamine facilitate the coupling of activated benzoic acids (via carbonyldiimidazole intermediates) with potassium monoethyl malonate .

-

Dimethyl substitution: Quaternization of the β-carbon using methylating agents like methyl iodide or dimethyl sulfate.

A representative procedure from the Royal Society of Chemistry employs N,N-dimethylformamide diethyl acetal to functionalize β-keto esters, yielding enamine intermediates for further derivatization .

Chemical Reactivity and Applications

Nucleophilic Additions

The β-keto ester group undergoes Michael additions with amines, thiols, and Grignard reagents. For instance, reaction with dimethylamine forms enamine derivatives, which are precursors to heterocycles like pyrazoles .

Cyclocondensation Reactions

In the presence of hydrazines or hydroxylamines, the compound forms pyrazolone or isoxazoline scaffolds, respectively. These motifs are prevalent in bioactive molecules, suggesting utility in medicinal chemistry .

Fluorine-Specific Interactions

The 3-fluorophenyl group enhances binding affinity to biological targets via C-F⋯H interactions and metabolic stability. This feature is exploited in drug candidates targeting kinases and GPCRs .

Comparative Analysis with Structural Analogs

| Compound | Molecular Weight | Boiling Point | Key Feature |

|---|---|---|---|

| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 210.20 g/mol | 280°C | Lacks dimethyl groups |

| Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate | 256.24 g/mol | Not reported | Di-fluorination enhances polarity |

| Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate | 225.22 g/mol | Not reported | Amino group enables conjugation |

The dimethyl substitution in the target compound reduces enolization compared to non-methylated analogs, favoring keto tautomer dominance .

Challenges and Future Directions

-

Characterization Gaps: Experimental determination of physicochemical properties (e.g., melting point, solubility) is needed.

-

Toxicity Profiling: No data exists on ecotoxicological impact or mammalian cytotoxicity.

-

Scale-Up: Transitioning from lab-scale synthesis (milligrams) to industrial production (kilograms) requires optimization of catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume